5-chloro-N-methyl-N-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-4-yl)pyrimidin-2-amine
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Overview
Description
5-chloro-N-methyl-N-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-4-yl)pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
The synthesis of 5-chloro-N-methyl-N-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-4-yl)pyrimidin-2-amine involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of pyrazole and pyrimidine derivatives, which are subjected to cyclization reactions in the presence of catalysts such as FeCl3 and polyvinyl pyrrolidine (PVP) . Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
5-chloro-N-methyl-N-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-4-yl)pyrimidin-2-amine has been studied for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 5-chloro-N-methyl-N-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. It has been identified as a potent inhibitor of phosphodiesterase 10A (PDE10A), an enzyme involved in the regulation of intracellular signaling pathways . By inhibiting PDE10A, the compound can modulate various cellular processes, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidines and their derivatives. For example:
Pyrazolo[3,4-d]pyrimidine: Known for its inhibitory activity against cyclin-dependent kinase 2 (CDK2).
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with significant biological activity.
Compared to these compounds, 5-chloro-N-methyl-N-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-4-yl)pyrimidin-2-amine is unique due to its specific structural features and its potent inhibitory activity against PDE10A, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C16H18ClN7 |
---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
5-chloro-N-methyl-N-(1-pyrazolo[1,5-a]pyrimidin-5-ylpiperidin-4-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C16H18ClN7/c1-22(16-18-10-12(17)11-19-16)13-3-7-23(8-4-13)14-5-9-24-15(21-14)2-6-20-24/h2,5-6,9-11,13H,3-4,7-8H2,1H3 |
InChI Key |
HBNXZDYQTQFXDJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC3=CC=NN3C=C2)C4=NC=C(C=N4)Cl |
Origin of Product |
United States |
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